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molecular formula C13H15N5O2S B1263494 5-[(2-Methyl-5-nitroanilino)methyl]-2-(methylthio)-4-pyrimidinamine

5-[(2-Methyl-5-nitroanilino)methyl]-2-(methylthio)-4-pyrimidinamine

Cat. No. B1263494
M. Wt: 305.36 g/mol
InChI Key: LMHBXUYUYMUSTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07642255B2

Procedure details

4-amino-2-methylsulfanyl-pyrimidine-5-carbaldehyde (1.80 g, 10.6 mmol) and 2-methyl-4-nitrophenylamine (1.94 g, 12.8 mmol) is dissolved in the mixed solvent of DMF (18 mL), AcOH (18 mL), and EtOH (36 mL), and the reaction mixture is stirred for 2 hours at 40° C. To the reaction mixture is added sodium cyanoborohydride (2.01 g, 31.2 mmol) and the mixture is stirred for 30 minutes at room temperature. The reaction mixture is diluted with EtOAc (80 mL), and washed with saturated aqueous sodium bicarbonate solution. The organic layer is dried over MgSO4, and concentrated under reduced pressure. The residue is purified by flash column chromatography (SiO2, EtOAc/hexane=1/2) to give 5-[(2-methyl-5-nitro-phenylamino)-methyl]-2-methylsulfanyl-pyrimidin-4-ylamine (1.10 g, 34%) as an orange solid.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
2.01 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([CH:8]=O)=[CH:6][N:5]=[C:4]([S:10][CH3:11])[N:3]=1.C[C:13]1[CH:18]=[C:17]([N+:19]([O-:21])=[O:20])[CH:16]=[CH:15][C:14]=1N.[C:23]([BH3-])#[N:24].[Na+]>CN(C=O)C.CC(O)=O.CCO.CCOC(C)=O>[CH3:13][C:14]1[CH:15]=[CH:16][C:17]([N+:19]([O-:21])=[O:20])=[CH:18][C:23]=1[NH:24][CH2:8][C:7]1[C:2]([NH2:1])=[N:3][C:4]([S:10][CH3:11])=[N:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
NC1=NC(=NC=C1C=O)SC
Name
Quantity
1.94 g
Type
reactant
Smiles
CC1=C(C=CC(=C1)[N+](=O)[O-])N
Name
Quantity
18 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
18 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
36 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
2.01 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for 2 hours at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for 30 minutes at room temperature
Duration
30 min
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash column chromatography (SiO2, EtOAc/hexane=1/2)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=C(C=C(C=C1)[N+](=O)[O-])NCC=1C(=NC(=NC1)SC)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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